molecular formula C20H20N4O2S B7560420 N-(4-acetylphenyl)-4-(1,3-benzothiazol-2-yl)piperazine-1-carboxamide

N-(4-acetylphenyl)-4-(1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No. B7560420
M. Wt: 380.5 g/mol
InChI Key: YNTCGWRGQFJCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-4-(1,3-benzothiazol-2-yl)piperazine-1-carboxamide, also known as ABP-786, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been extensively studied. In

Scientific Research Applications

N-(4-acetylphenyl)-4-(1,3-benzothiazol-2-yl)piperazine-1-carboxamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(1,3-benzothiazol-2-yl)piperazine-1-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), a protein involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-4-(1,3-benzothiazol-2-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, one limitation of this compound is its specificity, as it may not be effective against all targets of interest. Additionally, its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-4-(1,3-benzothiazol-2-yl)piperazine-1-carboxamide. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as a targeted therapy for cancer, as it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.

Synthesis Methods

N-(4-acetylphenyl)-4-(1,3-benzothiazol-2-yl)piperazine-1-carboxamide can be synthesized using various methods, including the reaction of 4-aminopiperazine with 2-bromo-1,3-benzothiazole, followed by acetylation of the resulting product with acetic anhydride. The final product is obtained through the reaction of the acetylated intermediate with 4-acetylphenyl isocyanate. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.

properties

IUPAC Name

N-(4-acetylphenyl)-4-(1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-14(25)15-6-8-16(9-7-15)21-19(26)23-10-12-24(13-11-23)20-22-17-4-2-3-5-18(17)27-20/h2-9H,10-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTCGWRGQFJCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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